![molecular formula C16H11FN2 B12529515 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)pyrimidine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom on one of the phenyl rings and a pyrimidine ring attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial production, the Suzuki–Miyaura coupling reaction is also favored due to its scalability and efficiency. The use of isopropyl nitrite as a diazotizing reagent has been reported to provide good yields of biphenyl compounds . This method offers advantages such as mild reaction conditions, simplified work-ups, and low cost.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in pyrimidine biosynthesis, leading to the depletion of critical precursors for RNA and DNA synthesis . This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobiphenyl: A simpler biphenyl derivative with a fluorine atom on one phenyl ring.
2-Fluoro-1,1’-biphenyl: Another biphenyl derivative with a fluorine atom at a different position.
Uniqueness
2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)pyrimidine is unique due to the presence of both a fluorine atom and a pyrimidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11FN2 |
|---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C16H11FN2/c17-13-8-6-12(7-9-13)14-4-1-2-5-15(14)16-18-10-3-11-19-16/h1-11H |
InChI Key |
JLJPFKHMEPSBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


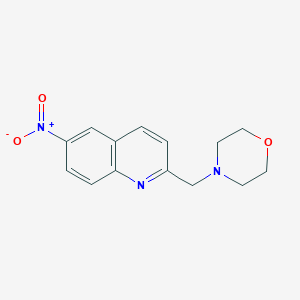
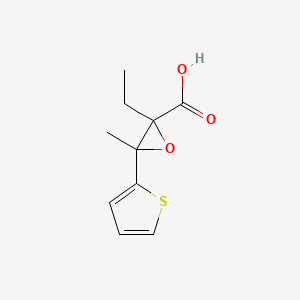
![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
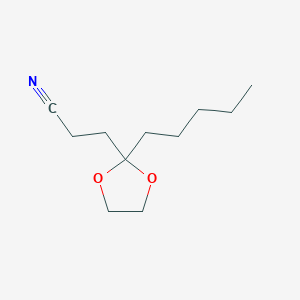
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
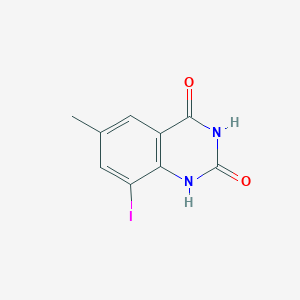

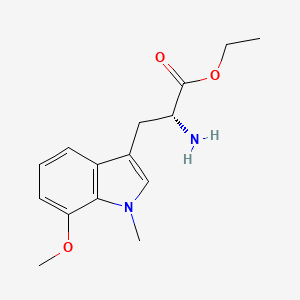
![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
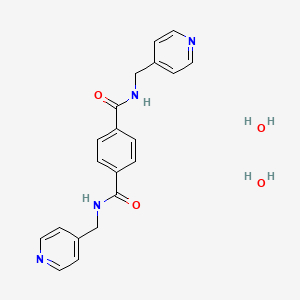

![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
